molecular formula C19H21BrN6O6 B010570 Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- CAS No. 56548-64-2

Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-

Cat. No. B010570
CAS RN: 56548-64-2
M. Wt: 509.3 g/mol
InChI Key: QRKGKRSGMAWUMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar acetamide derivatives often involves multi-step reaction sequences starting from basic nitro compounds and undergoing reductions, condensations, and other transformations to yield the desired acetamide compound. For example, the Leuckart reaction has been used in the synthesis of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives, showcasing the versatility of acetamide derivatives synthesis through multi-step reactions (Rani, Pal, Hegde, & Hashim, 2016).

Molecular Structure Analysis

X-ray crystallography studies have been pivotal in determining the molecular structure of acetamide derivatives. For instance, N-[3-(diethylaminomethyl)-4- hydroxyphenyl]acetamide and its hydrochloride salt were characterized, revealing intricate molecular structures and hydrogen bonding patterns (Latif, Javed, Lynch, Pryce, & Byriel, 1999).

Chemical Reactions and Properties

Acetamide derivatives participate in a variety of chemical reactions, demonstrating a wide range of chemical properties. For example, the bromine atom in diethyl 2-acetamido-6-bromoazulene-1, 3-dicarboxylate shows reactivity toward anionoid reagents, leading to the synthesis of numerous azulene derivatives through nucleophilic substitution reactions (Tada, 1966).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting points, and crystal structures, are essential for their application in various domains. The crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide provides insights into intramolecular H-bonding and intermolecular C–H⋯O interactions, contributing to understanding the physical properties of these compounds (Jansukra et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for the application of acetamide derivatives. The microwave-assisted synthesis of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide derivatives illustrates the chemical versatility and reactivity of acetamide compounds under various conditions (Ghazzali et al., 2012).

Scientific Research Applications

Green Synthesis of Azo Disperse Dyes

Acetamide derivatives, such as N-(3-Amino-4-methoxyphenyl)acetamide, play a crucial role as intermediates in producing azo disperse dyes. The hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide represents an eco-friendlier approach in the dye synthesis process, with the use of a novel Pd/C catalyst enhancing the activity, selectivity, and stability of the reaction (Zhang Qun-feng, 2008).

Synthesis and Pharmacological Assessment

Novel acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide, have been synthesized and evaluated for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. The presence of bromo, tert-butyl, and nitro groups in certain derivatives showed comparable activities to standard drugs (P. Rani et al., 2016).

Environmental Considerations

Chloroacetamides, including various acetamide derivatives, are used as selective herbicides. They control annual grasses and broad-leaved weeds in multiple crops. Their effectiveness and environmental impact are subjects of ongoing research (H. Weisshaar & P. Böger, 1989).

Industrial Chemicals and Environmental Mutagenicity

Certain acetamide derivatives, synthesized from industrial chemicals used in textile dyeing, have shown strong mutagenicity. This raises concerns about their presence and impact in the environment, particularly in water bodies near textile industries (Tetsushi Watanabe et al., 2002).

Metabolic Pathways and Herbicide Toxicology

The metabolism of chloroacetamide herbicides, like acetochlor and butachlor, and their transformation into potentially carcinogenic compounds have been studied in human and rat liver microsomes. Understanding these metabolic pathways is vital for assessing the potential health risks associated with herbicide exposure (S. Coleman et al., 2000).

Future Directions

: PubChem: Disperse Blue 291

properties

IUPAC Name

N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN6O6/c1-5-24(6-2)16-9-14(21-11(3)27)15(10-18(16)32-4)22-23-19-13(20)7-12(25(28)29)8-17(19)26(30)31/h7-10H,5-6H2,1-4H3,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKGKRSGMAWUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6069117
Record name N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-methoxyphenyl)acetamide
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Molecular Weight

509.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-

CAS RN

56548-64-2, 1093135-35-3
Record name N-[2-[2-(2-Bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide
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Record name Acetamide, N-[2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]-
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Record name N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-methoxyphenyl)acetamide
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Record name N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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